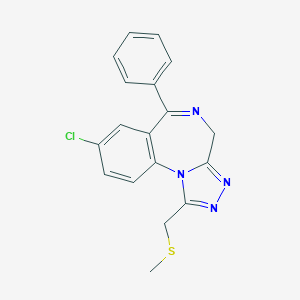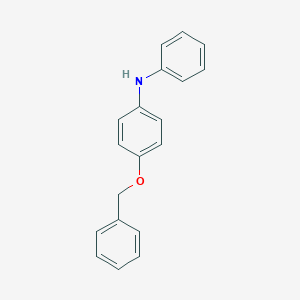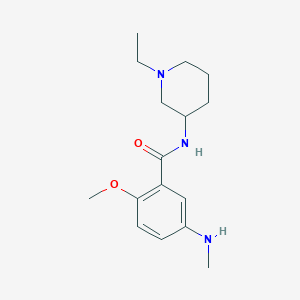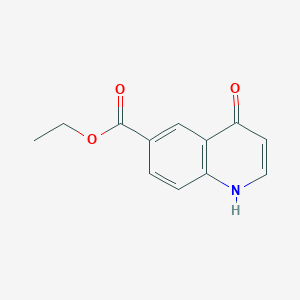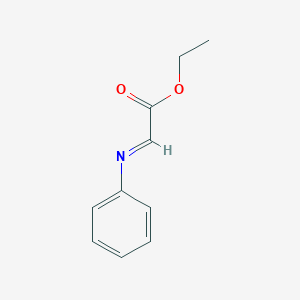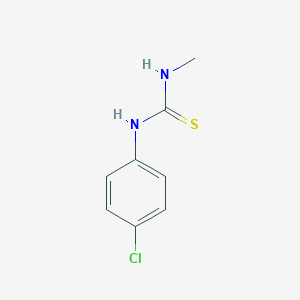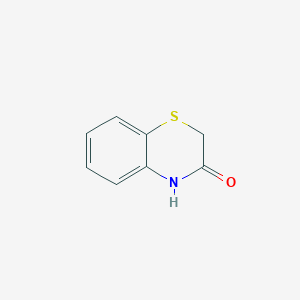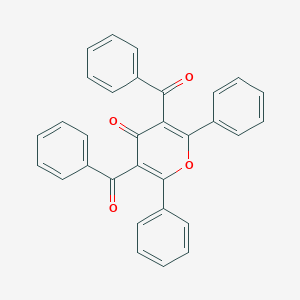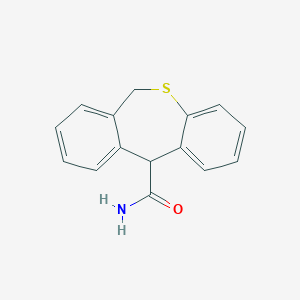
DIBENZO(b,e)THIEPIN-11-CARBOXAMIDE, 6,11-DIHYDRO-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DIBENZO(b,e)THIEPIN-11-CARBOXAMIDE, 6,11-DIHYDRO- is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a member of the dibenzothiepin family and has been found to exhibit various biochemical and physiological effects that make it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of DIBENZO(b,e)THIEPIN-11-CARBOXAMIDE, 6,11-DIHYDRO- is not fully understood. However, it is believed to act as an antagonist at various receptors in the brain, including the dopamine D2 receptor, serotonin 5-HT2 receptor, and alpha-adrenergic receptor. This compound has also been found to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Efectos Bioquímicos Y Fisiológicos
DIBENZO(b,e)THIEPIN-11-CARBOXAMIDE, 6,11-DIHYDRO- has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a critical role in regulating mood, cognition, and behavior. This compound has also been found to have anxiolytic and sedative effects, which make it a promising candidate for the treatment of anxiety and sleep disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DIBENZO(b,e)THIEPIN-11-CARBOXAMIDE, 6,11-DIHYDRO- in lab experiments is its high potency and selectivity. This compound has been found to exhibit a high affinity for various receptors in the brain, which makes it a valuable tool for studying the mechanisms of action of these receptors. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for research on DIBENZO(b,e)THIEPIN-11-CARBOXAMIDE, 6,11-DIHYDRO-. One of the most promising areas of investigation is the development of novel drugs based on this compound for the treatment of various neurological disorders. Another area of research is the study of the long-term effects of this compound on the brain and the body, as well as its potential for abuse and addiction. Finally, there is a need for further investigation into the mechanisms of action of this compound and its interactions with other drugs and neurotransmitters in the brain.
Métodos De Síntesis
The synthesis of DIBENZO(b,e)THIEPIN-11-CARBOXAMIDE, 6,11-DIHYDRO- involves a multi-step process that includes the reaction of dibenzothiepin with various reagents. One of the most commonly used methods for synthesizing this compound is the reaction of dibenzothiepin with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of an intermediate product, which is then treated with a secondary amine to yield the final product.
Aplicaciones Científicas De Investigación
DIBENZO(b,e)THIEPIN-11-CARBOXAMIDE, 6,11-DIHYDRO- has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit various pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects. This compound has also been shown to have potential applications in the treatment of various neurological disorders, such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
Propiedades
Número CAS |
50741-66-7 |
|---|---|
Nombre del producto |
DIBENZO(b,e)THIEPIN-11-CARBOXAMIDE, 6,11-DIHYDRO- |
Fórmula molecular |
C15H13NOS |
Peso molecular |
255.3 g/mol |
Nombre IUPAC |
6,11-dihydrobenzo[c][1]benzothiepine-11-carboxamide |
InChI |
InChI=1S/C15H13NOS/c16-15(17)14-11-6-2-1-5-10(11)9-18-13-8-4-3-7-12(13)14/h1-8,14H,9H2,(H2,16,17) |
Clave InChI |
KWMIYIVKXATREY-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C3S1)C(=O)N |
SMILES canónico |
C1C2=CC=CC=C2C(C3=CC=CC=C3S1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



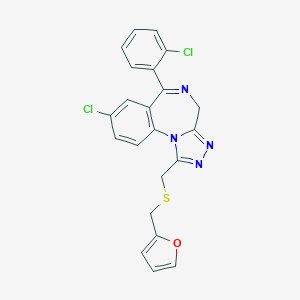
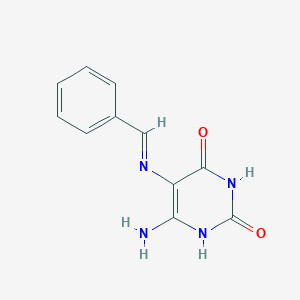
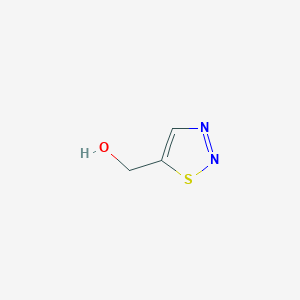
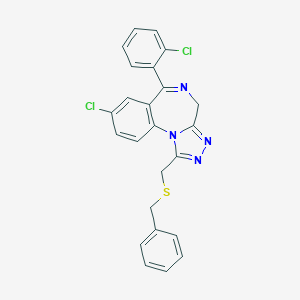
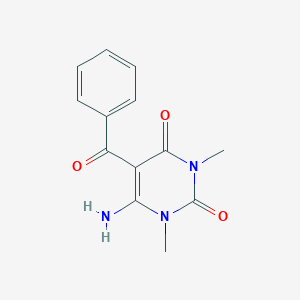
![9-fluoro-6-(4-fluorophenyl)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine](/img/structure/B188621.png)
